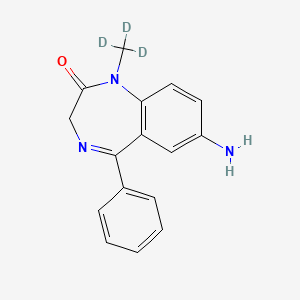
7-Amino Nimetazepam-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino Nimetazepam-d3 is a stable isotope-labeled compound, specifically a deuterated form of 7-Amino Nimetazepam. It is a metabolite of Nimetazepam, a benzodiazepine derivative known for its hypnotic, anxiolytic, sedative, and muscle relaxant properties . The molecular formula of this compound is C16H22D3N3O, and it has a molecular weight of 268.33 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino Nimetazepam-d3 involves the reduction of the nitro group in Nimetazepam to form the amino derivative. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents . The reaction conditions typically involve a controlled environment to ensure the selective reduction of the nitro group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The production process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino Nimetazepam-d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the parent compound, Nimetazepam, is reduced to form the amino derivative.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Various electrophiles can be used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
7-Amino Nimetazepam-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Nimetazepam and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Nimetazepam.
Medicine: Used in forensic toxicology for the detection of Nimetazepam use in biological samples.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological properties
Mécanisme D'action
The mechanism of action of 7-Amino Nimetazepam-d3 is similar to that of Nimetazepam. It acts on central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The result is somnolence, muscle relaxation, decreased anxiety, and general central nervous system depression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nimetazepam: The parent compound, known for its hypnotic and anxiolytic properties.
Nitrazepam: Another benzodiazepine derivative with similar pharmacological effects.
Flunitrazepam: Known for its potent hypnotic and sedative properties.
Uniqueness
7-Amino Nimetazepam-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise quantification and identification in complex biological matrices .
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
7-amino-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10,17H2,1H3/i1D3 |
Clé InChI |
OALPQSAJOMDTDB-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


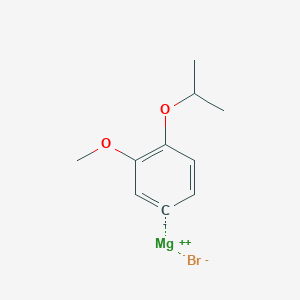
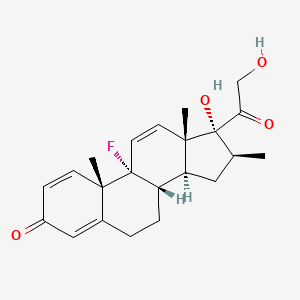


![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
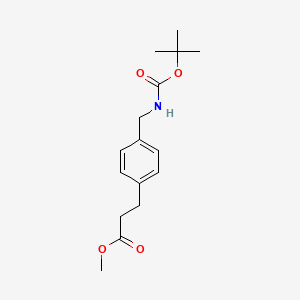
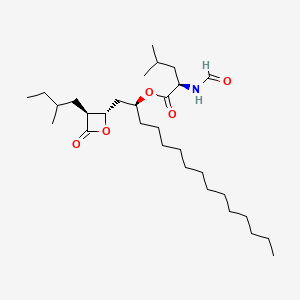
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
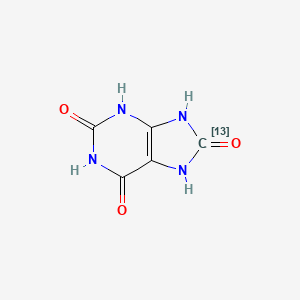
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
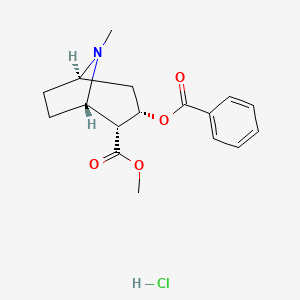
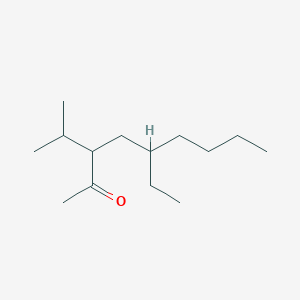
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)
